molecular formula C6H2BrClF2 B1523938 5-Bromo-1-chloro-2,3-difluorobenzene CAS No. 1060813-07-1

5-Bromo-1-chloro-2,3-difluorobenzene

Cat. No. B1523938
CAS RN: 1060813-07-1
M. Wt: 227.43 g/mol
InChI Key: NDUBECXVUHRWLM-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2,3-difluorobenzene is a chemical compound with the molecular formula C6H2BrClF2. It has a molecular weight of 227.44 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-chloro-2,3-difluorobenzene consists of a benzene ring with bromo, chloro, and difluoro substituents . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 192.3±35.0 °C at 760 mmHg, and a flash point of 70.1±25.9 °C .


Physical And Chemical Properties Analysis

5-Bromo-1-chloro-2,3-difluorobenzene is a colorless to yellow to brown liquid . It has a density of 1.8±0.1 g/cm3, a boiling point of 192.3±35.0 °C at 760 mmHg, and a flash point of 70.1±25.9 °C . It has a molar refractivity of 38.8±0.3 cm3, a polarizability of 15.4±0.5 10-24 cm3, and a surface tension of 35.7±3.0 dyne/cm .

Scientific Research Applications

Synthesis of Liquid Crystal Materials

5-Bromo-1-chloro-2,3-difluorobenzene: is utilized in the synthesis of advanced liquid crystal materials. These materials are crucial for the development of displays with high thermal stability and superior electro-optic properties. An example includes the creation of 4-(4-dodecylphenyl)-4’-cyanobiphenyl (DDCB) , which is known for its excellent performance in liquid crystal displays .

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-1-chloro-2,3-difluorobenzene is a precursor in the synthesis of various pharmacologically active molecules. For instance, it has been used in the development of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonists , which are promising for the treatment of migraines.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

5-bromo-1-chloro-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUBECXVUHRWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679213
Record name 5-Bromo-1-chloro-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-chloro-2,3-difluorobenzene

CAS RN

1060813-07-1
Record name 5-Bromo-1-chloro-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060813-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-chloro-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4,5-difluoroaniline (2.1 g, 12.96 mmol) in hydrobromic acid (40% in H2O, 18.7 mL) was added dropwise a solution of sodium nitrite (0.96 g, 13.6 mol) in 7.5 mL H2O at 0° C. Then the mixture was poured into a solution of copper(I) bromide (3.5 g, 23.7 mmol) in hydrobromic acid (40% in H2O, 15 mL) at 0° C. The cooling bath was then removed and the mixture was heated at 60° C. overnight. After cooling, the mixture was basified with a solution 2N NaOH solution to pH=9 and diluted with CH2Cl2. After separation, the combined organic layers were washed with brine, dried over Na2SO4 and then concentrated to get crude product, which was purified by column with PE/EtOAc (from 100:1 to 20:1) as eluant to afford 2 g product. Yield 68.3%; 1H NMR (400 MHz, CDCl3): δ 7.37-7.35 (m, 1 H), 7.30-7.25 (m, 1 H) ppm.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Yield
68.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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